molecular formula C21H22O5 B1248792 Erylatissin C

Erylatissin C

Cat. No. B1248792
M. Wt: 354.4 g/mol
InChI Key: NGSGHHXJBXTNFJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erylatissin C is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 7 and 3', a methoxy group at position 4' and a prenyl group at position 5'. Isolated from Erythrina latissima, it exhibits antimicrobial and radical scavenging activities. It has a role as an antimicrobial agent, a radical scavenger and a plant metabolite. It is a monomethoxyflavanone, a member of 3'-hydroxyflavanones, a dihydroxyflavanone and a member of 4'-methoxyflavanones. It derives from a (2S)-flavanone.

Scientific Research Applications

Subheading Antimicrobial Activity and Radical Scavenging

  • Erylatissin C, isolated from Erythrina latissima, has shown antimicrobial activity against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida mycoderma. It also exhibits weak radical scavenging properties towards DPPH radical (Chacha, Bojase-Moleta, & Majinda, 2005).

Potential in Cancer Therapy

Subheading Antigenotoxic Properties

  • Research has identified this compound among other flavonoids in Erythrina latissima with significant antigenotoxic properties, effective against genotoxicity induced by aflatoxin B1. This suggests a potential role in cancer prevention or treatment (Zarev et al., 2017).

Influence on Hepatitis C Therapy

Subheading Implications in Hepatitis C Treatment

  • While not directly related to this compound, significant research advancements in hepatitis C therapy, including the development of various antiviral compounds, provide a context for exploring novel treatments, potentially including this compound derivatives or analogues in future studies (Scheel & Rice, 2013).

properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(2S)-7-hydroxy-2-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(9-18(24)21(13)25-3)19-11-17(23)16-7-6-15(22)10-20(16)26-19/h4,6-10,19,22,24H,5,11H2,1-3H3/t19-/m0/s1

InChI Key

NGSGHHXJBXTNFJ-IBGZPJMESA-N

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)O)OC)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O)OC)C

synonyms

7,3'-dihydroxy-4'-methoxy-5'-(gamma,gamma-dimethylallyl)flavanone
erylatissin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erylatissin C
Reactant of Route 2
Erylatissin C
Reactant of Route 3
Erylatissin C
Reactant of Route 4
Erylatissin C
Reactant of Route 5
Erylatissin C
Reactant of Route 6
Erylatissin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.